2-Amino-2-(cyclopropylmethyl)-4-fluorobutan-1-ol
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Overview
Description
2-Amino-2-(cyclopropylmethyl)-4-fluorobutan-1-ol is an organic compound that features a unique combination of functional groups, including an amino group, a cyclopropylmethyl group, and a fluorobutanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(cyclopropylmethyl)-4-fluorobutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethylamine with 4-fluorobutan-1-ol under controlled conditions. The reaction typically requires a catalyst and may involve steps such as protection and deprotection of functional groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(cyclopropylmethyl)-4-fluorobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or alcohols with different oxidation states.
Substitution: The fluorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-Amino-2-(cyclopropylmethyl)-4-fluorobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-2-(cyclopropylmethyl)-4-fluorobutan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the fluorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: A structurally similar compound with different substituents.
2-Amino-2-(cyclopropylmethyl)-1-propanol: Lacks the fluorine atom, leading to different chemical properties.
4-Fluorobutan-1-ol: Contains the fluorobutanol moiety but lacks the amino and cyclopropylmethyl groups.
Uniqueness
2-Amino-2-(cyclopropylmethyl)-4-fluorobutan-1-ol is unique due to the presence of both the cyclopropylmethyl and fluorobutanol groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H16FNO |
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Molecular Weight |
161.22 g/mol |
IUPAC Name |
2-amino-2-(cyclopropylmethyl)-4-fluorobutan-1-ol |
InChI |
InChI=1S/C8H16FNO/c9-4-3-8(10,6-11)5-7-1-2-7/h7,11H,1-6,10H2 |
InChI Key |
ZFCRYHPPVLYKKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(CCF)(CO)N |
Origin of Product |
United States |
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